6-(difluoromethyl)-N-(2-fluorophenyl)-2-methylpyrimidin-4-amine

Catalog No.
S6744619
CAS No.
2549029-30-1
M.F
C12H10F3N3
M. Wt
253.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(difluoromethyl)-N-(2-fluorophenyl)-2-methylpyri...

CAS Number

2549029-30-1

Product Name

6-(difluoromethyl)-N-(2-fluorophenyl)-2-methylpyrimidin-4-amine

IUPAC Name

6-(difluoromethyl)-N-(2-fluorophenyl)-2-methylpyrimidin-4-amine

Molecular Formula

C12H10F3N3

Molecular Weight

253.22 g/mol

InChI

InChI=1S/C12H10F3N3/c1-7-16-10(12(14)15)6-11(17-7)18-9-5-3-2-4-8(9)13/h2-6,12H,1H3,(H,16,17,18)

InChI Key

GNTPBYJWBRCEDR-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)NC2=CC=CC=C2F)C(F)F

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=CC=C2F)C(F)F

6-(difluoromethyl)-N-(2-fluorophenyl)-2-methylpyrimidin-4-amine is an organic compound belonging to the class of pyrimidine derivatives. It has a molecular formula of C12H10F3N4 and a molecular weight of approximately 264.23 g/mol. The structure features a pyrimidine ring substituted with a difluoromethyl group and a 2-fluorophenyl moiety, contributing to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

  • Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxides.
  • Reduction: Reduction reactions can be performed with lithium aluminum hydride, yielding reduced amine derivatives.
  • Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, resulting in various substituted pyrimidine derivatives depending on the nucleophile used.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Research into the biological activity of 6-(difluoromethyl)-N-(2-fluorophenyl)-2-methylpyrimidin-4-amine indicates potential therapeutic properties. The compound has been investigated for its role as a biochemical probe to study enzyme interactions and cellular processes. Preliminary studies suggest it may exhibit anti-cancer and anti-inflammatory activities by modulating specific biochemical pathways through interactions with target proteins.

The synthesis of 6-(difluoromethyl)-N-(2-fluorophenyl)-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route includes:

  • Reaction of 2-fluoroaniline with difluoromethylating agents to introduce the difluoromethyl group.
  • Cyclization with appropriate reagents to form the pyrimidine ring.

These reactions often require catalysts and specific solvents to optimize yield and purity. For industrial production, continuous flow processes may be employed to enhance efficiency and scalability, utilizing automated reactors for consistent quality control.

6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amineSimilar pyrimidine structure with a different phenyl substitutionExplored for antimicrobial properties5-(difluoromethyl)-N-(2-fluorophenyl)-pyrimidin-4-amineContains a different nitrogen position in the pyrimidine ringInvestigated for anti-cancer activity2-(difluoromethyl)-6-methylpyridineA simpler structure lacking the pyrimidine ringUsed in various chemical syntheses

Uniqueness

The uniqueness of 6-(difluoromethyl)-N-(2-fluorophenyl)-2-methylpyrimidin-4-amine lies in its specific combination of functional groups which enhances its biological activity and potential applications compared to other similar compounds. Its ability to interact with specific molecular targets makes it a valuable candidate for further research in medicinal chemistry and related fields.

Ongoing studies are examining the interaction mechanisms of 6-(difluoromethyl)-N-(2-fluorophenyl)-2-methylpyrimidin-4-amine with various molecular targets. The presence of difluoromethyl and fluorophenyl groups enhances binding affinity to certain enzymes and receptors, potentially leading to significant biological effects by inhibiting or activating target proteins. Detailed investigations into its molecular interactions are crucial for understanding its full biological implications.

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

253.08268182 g/mol

Monoisotopic Mass

253.08268182 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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